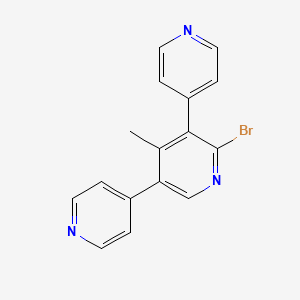
2-Bromo-4-methyl-3,5-dipyridin-4-ylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-methyl-3,5-dipyridin-4-ylpyridine is a heterocyclic organic compound that features a bromine atom, a methyl group, and three pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methyl-3,5-dipyridin-4-ylpyridine typically involves the bromination of 4-methylpyridine followed by coupling reactions to introduce the pyridine rings. One common method involves the use of palladium-catalyzed Suzuki coupling reactions, where 2-bromo-4-methylpyridine is reacted with pyridine boronic acids under specific conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-methyl-3,5-dipyridin-4-ylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki, Heck, and Sonogashira coupling reactions to form more complex structures.
Oxidation and Reduction: The methyl group can be oxidized to form aldehydes or carboxylic acids, while reduction reactions can modify the pyridine rings.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) are typically used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions include substituted pyridines, coupled heterocycles, and oxidized derivatives of the original compound.
Scientific Research Applications
2-Bromo-4-methyl-3,5-dipyridin-4-ylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-Bromo-4-methyl-3,5-dipyridin-4-ylpyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites. The pyridine rings can interact with various molecular targets, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylpyridine: A simpler compound with a single pyridine ring and a bromine atom.
4-Methyl-3,5-dipyridin-4-ylpyridine: Lacks the bromine atom but has a similar pyridine ring structure.
2-Bromo-4-methyl-5-pyridin-4-ylpyridine: Similar structure but with different positioning of the pyridine rings.
Uniqueness
2-Bromo-4-methyl-3,5-dipyridin-4-ylpyridine is unique due to its combination of three pyridine rings and a bromine atom, which provides distinct reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C16H12BrN3 |
|---|---|
Molecular Weight |
326.19 g/mol |
IUPAC Name |
2-bromo-4-methyl-3,5-dipyridin-4-ylpyridine |
InChI |
InChI=1S/C16H12BrN3/c1-11-14(12-2-6-18-7-3-12)10-20-16(17)15(11)13-4-8-19-9-5-13/h2-10H,1H3 |
InChI Key |
KNOHJCOUAUKBEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1C2=CC=NC=C2)Br)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















